molecular formula C18H24N4 B085199 Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- CAS No. 14549-75-8

Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-

Cat. No. B085199
CAS RN: 14549-75-8
M. Wt: 296.4 g/mol
InChI Key: YYDFKVCSEPWSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, commonly known as BPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological and pathological processes in the brain.

Mechanism of Action

BPEP acts as a selective antagonist of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, BPEP can reduce the excitability of neurons and regulate synaptic plasticity. This mechanism of action has been implicated in the therapeutic effects of BPEP in various neurological disorders.
Biochemical and physiological effects:
BPEP has been shown to have a range of biochemical and physiological effects in the brain. In animal models, BPEP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BPEP has also been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

BPEP has several advantages for lab experiments, including its high selectivity for Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- and its ability to cross the blood-brain barrier. However, BPEP also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on BPEP. One area of interest is the development of more potent and selective Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- antagonists for therapeutic use. Another area of interest is the investigation of the role of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- in various neurological disorders, including Alzheimer's disease and traumatic brain injury. Additionally, the potential use of BPEP as a tool for studying the role of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- in synaptic plasticity and learning and memory is an exciting area for further exploration.

Synthesis Methods

BPEP can be synthesized using a multi-step process that involves the reaction of 2-bromoethyl pyridine with 1,4-dibromobutane in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium borohydride to obtain the final product. The purity of BPEP can be improved by recrystallization from ethanol.

Scientific Research Applications

BPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. In animal models, BPEP has been shown to improve motor function, reduce drug-seeking behavior, and alleviate symptoms of psychosis. BPEP has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.

properties

CAS RN

14549-75-8

Product Name

Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-

Molecular Formula

C18H24N4

Molecular Weight

296.4 g/mol

IUPAC Name

1,4-bis(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C18H24N4/c1-3-9-19-17(5-1)7-11-21-13-15-22(16-14-21)12-8-18-6-2-4-10-20-18/h1-6,9-10H,7-8,11-16H2

InChI Key

YYDFKVCSEPWSPE-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3

Other CAS RN

14549-75-8

synonyms

1,4-Bis[2-(2-pyridyl)ethyl]piperazine

Origin of Product

United States

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